5-Morpholin-4-yl-indan-1-ylamine chemical structure and properties
5-Morpholin-4-yl-indan-1-ylamine chemical structure and properties
Topic: 5-Morpholin-4-yl-indan-1-ylamine Chemical Structure and Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
A Privileged Scaffold for Kinase and GPCR Ligand Design[1]
Executive Summary & Structural Identity
5-Morpholin-4-yl-indan-1-ylamine (also referred to as 5-morpholino-2,3-dihydro-1H-inden-1-amine) is a bicyclic, bidentate pharmacophore often utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators.[1] It combines a conformationally restricted aminoindane core—known for high-affinity binding in hydrophobic pockets—with a morpholine moiety that improves aqueous solubility and acts as a hydrogen bond acceptor.[1]
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this high-value intermediate.[1]
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | 5-(4-Morpholinyl)-2,3-dihydro-1H-inden-1-amine |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Key Intermediate CAS | 760995-19-5 (Refers to the ketone precursor: 5-morpholinoindan-1-one) |
| Chirality | Contains one stereocenter at C1.[1][2] Active pharmaceutical ingredients (APIs) usually require the pure (R)- or (S)-enantiomer. |
| Physical State | Viscous oil or low-melting solid (free base); often stored as HCl or fumarate salt. |
Physicochemical Profile & Pharmacophore Analysis
Expert Insight: The utility of this scaffold lies in its ability to simultaneously engage the "hinge region" of kinases (via the morpholine oxygen) and the "ribose binding pocket" (via the amine linker).
Calculated Properties (in silico)
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Lipophilicity (cLogP): ~1.2 – 1.6 (Moderate lipophilicity balanced by the ether oxygen).
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Basicity (pKa):
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N1 (Primary Amine): ~9.8 (Protonated at physiological pH).
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N4 (Morpholine): ~8.4 (Partially protonated at physiological pH).
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Topological Polar Surface Area (TPSA): ~38 Ų (High membrane permeability).
Structural Logic Diagram (DOT)
The following diagram illustrates the functional role of each structural component in a binding context.
Caption: Functional decomposition of the 5-morpholino-aminoindane scaffold highlighting binding vectors.
Synthetic Methodology
Expertise & Experience: Direct nitration of indane followed by reduction yields a mixture of isomers. The most robust industrial route proceeds via the 5-bromo-1-indanone precursor.[1] This allows for the installation of the morpholine ring before the sensitive amine generation, preventing side reactions.
Validated Synthesis Route
The synthesis is a two-stage process: Buchwald-Hartwig Coupling followed by Reductive Amination .[1]
Step 1: Synthesis of 5-Morpholinoindan-1-one (CAS 760995-19-5) [1]
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Reagents: 5-Bromo-1-indanone, Morpholine, Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), Cs₂CO₃ (Base).[1]
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Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]
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Conditions: 100°C, inert atmosphere (Ar/N₂).
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Protocol Note: Monitoring by HPLC is critical. The reaction is complete when the aryl bromide peak disappears. The product (ketone) is a stable solid.
Step 2: Reductive Amination to 5-Morpholin-4-yl-indan-1-ylamine
This step converts the ketone to the amine.[1]
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Method A (Direct): Ammonium acetate (NH₄OAc) + NaCNBH₃ in Methanol.
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Method B ( via Oxime - Higher Purity):
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React ketone with Hydroxylamine HCl / NaOAc → Oxime intermediate .
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Hydrogenation of Oxime (H₂, Pd/C or Raney Ni) in MeOH/NH₃.
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Detailed Protocol (Method A - Bench Scale)
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Dissolution: Dissolve 1.0 eq of 5-morpholinoindan-1-one in dry Methanol (0.5 M concentration).
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Imine Formation: Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 1 hour. Critical: Ensure molecular sieves (3Å) are present to remove water and drive equilibrium.
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Reduction: Cool to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (NaCNBH₃).
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Workup: After 16 hours, quench with 1N NaOH. Extract with DCM. The morpholine ring makes the product amphiphilic; avoid acidic washes which will extract the product into the aqueous phase.
Synthesis Workflow Diagram (DOT)
Caption: Step-wise synthetic pathway from commercial starting materials to the target amine.
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold for biological testing, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) | > 95% (Area under curve) |
| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic peaks: Indane CH₂ multiplet (~2.0-3.0 ppm), Morpholine CH₂ (3.0 & 3.7 ppm).[1] |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 219.15 ± 0.5 |
| Residual Metal | ICP-MS | Pd < 10 ppm (Critical if used for biological assays) |
Handling, Stability & Safety
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Oxidation Sensitivity: Primary amines on benzylic carbons (C1 position) are susceptible to oxidation to imines or ketones upon prolonged air exposure.
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Storage: Store under Argon/Nitrogen at -20°C.
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Salt Formation: Converting the free base to the Dihydrochloride (2HCl) or Fumarate salt significantly improves shelf-life and handling properties.
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Toxicity: Like many morpholine derivatives, treat as a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]
References
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Synthesis of Aminoindanes: ChemicalBook. "5-Morpholinoindan-1-one Properties and Suppliers."[1] Accessed February 2026.[3]
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Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]
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Morpholine Pharmacophore: National Institutes of Health (PubChem). "Morpholine Compound Summary."
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Indanone Scaffolds in Drug Design: Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." 2017.
